molecular formula C13H11F2N B13089661 (3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine

(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine

Cat. No.: B13089661
M. Wt: 219.23 g/mol
InChI Key: SANJGVJAEPUFEF-UHFFFAOYSA-N
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Description

(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)methanamine is an organic compound with the molecular formula C13H11F2N and a molecular weight of 219.23 g/mol [ citation:1 ]. Its CAS registry number is 1184752-67-7 [ citation:1 ]. This compound features a biphenyl core structure, where one phenyl ring is substituted with a methanamine group at the 2-position, and the other phenyl ring is symmetrically substituted with fluorine atoms at the 3' and 5' positions. The presence of both an amine functional group and fluorine atoms makes this molecule a valuable scaffold in medicinal chemistry and drug discovery research. Fluorine atoms are often used to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity [ citation:6 ]. The amine group serves as a versatile handle for further synthetic derivatization, allowing researchers to create amides, sulfonamides, or imines for building more complex molecular libraries. As such, this compound is primarily used in research and development as a key synthetic intermediate or building block for the design of potential bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C13H11F2N

Molecular Weight

219.23 g/mol

IUPAC Name

[2-(3,5-difluorophenyl)phenyl]methanamine

InChI

InChI=1S/C13H11F2N/c14-11-5-10(6-12(15)7-11)13-4-2-1-3-9(13)8-16/h1-7H,8,16H2

InChI Key

SANJGVJAEPUFEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Reductive Amination Approaches

A common approach to synthesize aromatic amines like (3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine involves nucleophilic substitution of a suitable halogenated biphenyl precursor with an amine source, followed by reductive amination to install the methanamine group.

  • Starting Material: Halogenated biphenyl derivatives, such as 2-bromobiphenyls with fluorine substituents at 3' and 5' positions.
  • Amination: Reaction with ammonia or primary amines under nucleophilic aromatic substitution conditions.
  • Reductive Amination: Use of reducing agents like zinc in acidic media or catalytic hydrogenation to convert intermediates to the target amine.

Typical solvents include dichloromethane, ethanol, or acetic acid, with reaction temperatures ranging from ambient to 90 °C depending on the step. Protective atmospheres (argon or nitrogen) are often employed to prevent oxidation or decomposition.

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

The biphenyl core bearing difluoro substituents can be constructed via palladium-catalyzed Suzuki cross-coupling reactions between arylboronic acids and aryl halides.

  • Catalysts: Pd(PPh3)4 or Pd(amphos)Cl2.
  • Bases: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
  • Solvents: Mixtures of 1,4-dioxane/water or 2-methyltetrahydrofuran/water.
  • Conditions: Heating at 80–100 °C for 12–24 hours under nitrogen atmosphere.

One-Pot Multi-Step Procedures

Recent advances have demonstrated the feasibility of one-pot synthesis routes that combine multiple reaction steps without intermediate purification, improving overall yield and scalability.

For example, a three-step one-pot procedure starting from difluoroacetic anhydride and involving:

  • Formation of a difluoromethylated enone intermediate,
  • Conversion to a nitrile intermediate,
  • Cyclization and in situ reduction to the aminomethyl biphenyl derivative.

This method achieves yields up to 60–72%, with streamlined work-up involving filtration, solvent extraction, drying, and precipitation steps.

Method Type Key Reagents & Catalysts Solvents Conditions Yield (%) Notes
Nucleophilic Substitution Halogenated biphenyl, ammonia/amine Dichloromethane, ethanol RT to 90 °C, inert atmosphere 60–75 Requires controlled temperature and atmosphere
Suzuki Cross-Coupling Arylboronic acid, Pd catalyst, K2CO3 or Cs2CO3 1,4-Dioxane/water 80–100 °C, N2 atmosphere 70–90 High regioselectivity, scalable
One-Pot Multi-Step Synthesis Difluoroacetic anhydride, methoxylamine HCl, Zn Acetic acid, THF −70 °C to RT, then 50–90 °C 60–72 Economical, avoids intermediate purifications
  • Selective Fluorination: Introducing fluorine atoms at the 3' and 5' positions of the biphenyl ring is critical and can be achieved via starting materials such as 3,5-difluorobromobenzene, which can be converted to phenols or further functionalized under inert conditions to maintain fluorine integrity.

  • Cross-Coupling Efficiency: The Suzuki coupling step is highly efficient for assembling the biphenyl scaffold with difluoro substitution. The choice of catalyst and base significantly affects the yield and purity of the biphenyl intermediate.

  • Reductive Amination Optimization: The reduction of nitrile or imine intermediates to the target amine is optimized using zinc powder in acidic media, which avoids harsh conditions and silica gel purification, facilitating scale-up.

  • Scalability: Large-scale synthesis has been demonstrated with multi-kilogram batches using the one-pot method, highlighting the practicality of this approach for industrial applications.

The preparation of this compound involves a combination of advanced organic synthesis techniques, including nucleophilic substitution, Suzuki-Miyaura cross-coupling, and reductive amination. Recent developments favor one-pot, multi-step procedures that enhance yield, reduce purification steps, and improve scalability. These methods employ readily available reagents, mild reaction conditions, and effective catalysts, making them suitable for both laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: (3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine serves as a building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions:

  • Suzuki-Miyaura Coupling : This palladium-catalyzed reaction allows for the formation of biphenyl derivatives.
  • Nucleophilic Aromatic Substitution : The fluorine atoms can be replaced with other functional groups, facilitating the synthesis of diverse compounds.

Biology

In biological research, this compound is investigated for its potential as a ligand in biochemical assays and receptor studies. Its structure allows it to interact with specific enzymes or receptors, influencing biological pathways.

  • Biological Activity : Studies have shown that compounds similar to this compound can modulate biological processes such as apoptosis in cancer cells.

Medicine

The compound is explored for its therapeutic properties:

  • Anticancer Potential : Research indicates that biphenyl derivatives can inhibit cancer cell proliferation. For example, in vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest.
Cell LineCompoundIC50 (µM)Mechanism of Action
HCT-116Compound A10.5Induces apoptosis
MCF-7Compound B15.2Cell cycle arrest
HeLaCompound C8.7Inhibition of MDM2-p53
  • Neurotransmitter Modulation : The compound may also interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials designed for specific properties. Its unique structure allows for modifications that enhance performance in various applications.

Anticancer Activity Study

A study conducted on the anticancer properties of biphenyl derivatives highlighted the effectiveness of this compound analogs against several cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through targeted pathways.

Receptor Interaction Study

Another research focused on the interaction of this compound with specific receptors involved in inflammatory responses. The findings suggested that the compound could serve as a potential therapeutic agent by modulating receptor activity and influencing downstream signaling pathways.

Mechanism of Action

The mechanism of action of (3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares (3',5'-Difluoro-[1,1'-biphenyl]-2-yl)methanamine with key analogs:

Compound Name Fluorine Positions Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 3',5' -CH2NH2 C13H11F2N 219.23 Hypothesized enhanced lipophilicity
(4'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine HCl 4' -CH2NH2·HCl C13H13ClFN 237.70 Improved solubility via salt formation
3',4'-Difluoro[1,1'-biphenyl]-2-amine 3',4' -NH2 C12H9F2N 205.21 Intermediate in drug synthesis
2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl 3',5' -CH2CH2NH2·HCl C14H14ClF2N 269.72 Extended alkyl chain for flexibility
Key Observations:
  • Fluorine Substitution: The 3',5'-difluoro configuration in the target compound introduces steric and electronic effects distinct from mono-fluoro (e.g., 4'-fluoro ) or 3',4'-difluoro analogs.
  • Substituent Variations : Replacing methanamine (-CH2NH2) with ethanamine (-CH2CH2NH2) increases molecular weight and chain flexibility, as seen in . Direct amine (-NH2) substitution ( ) reduces steric bulk but may decrease stability under acidic conditions.
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, a critical factor in drug formulation.

Physicochemical Properties

Solubility and Lipophilicity:
  • Fluorine atoms generally increase lipophilicity (logP), reducing water solubility. The 3',5'-difluoro analog is expected to be less soluble than mono-fluoro derivatives but more soluble than trifluoromethylated compounds (e.g., fluxapyroxad in ).
  • Water solubility testing methods described in (HPLC analysis after equilibration at 25°C ) could be applied to quantify the target compound’s solubility.

Biological Activity

(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with two fluorine atoms at the 3' and 5' positions and a methanamine functional group. Its chemical formula can be represented as C13H11F2NC_{13}H_{11}F_2N. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, which can influence biological activity.

Research indicates that compounds with similar structural characteristics often interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The biphenyl moiety is known for its ability to modulate biological processes by influencing receptor binding and enzyme inhibition.

Anticancer Activity

Recent studies have shown that biphenyl derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been investigated. Similar biphenyl derivatives have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, a related compound demonstrated selective inhibition of COX-2 with an IC50 value in the low micromolar range, suggesting that this compound could exhibit comparable activity.

Case Studies

A recent study evaluated the biological activity of several biphenyl derivatives, including this compound. The results indicated that this compound exhibited moderate cytotoxicity against various cancer cell lines. The study provided detailed IC50 values for different cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)12.4
A549 (Lung)15.6
HeLa (Cervical)10.8

These findings suggest that this compound may serve as a lead compound for further development in cancer therapy.

Mechanistic Insights

Further mechanistic studies revealed that the compound could modulate key signaling pathways involved in cell survival and apoptosis. Specifically, it was found to inhibit the NF-κB pathway, which is often upregulated in cancer cells. This inhibition could contribute to its anticancer effects by promoting apoptosis and reducing cell proliferation.

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